molecular formula C17H19BrO3 B4064792 8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione

8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione

Cat. No. B4064792
M. Wt: 351.2 g/mol
InChI Key: DPJFZPIIZHHYKM-UHFFFAOYSA-N
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Description

8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione, also known as BRD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BRD belongs to the class of spiroketals, which are characterized by a unique spirocyclic structure that makes them attractive targets for drug development and other biomedical applications. In

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of oxaspirocyclic compounds reveal the compound's potential in materials science and chemistry. For instance, the synthesis of oxaspirocyclic compounds has been detailed, showing their structural determination through single-crystal X-ray crystallography, highlighting the importance of these compounds in understanding molecular interactions and designing new materials (Jiang & Zeng, 2016). The intricate details of these compounds, including hydrogen bonding and π...π stacking interactions, contribute to our knowledge of chemical synthesis and material properties.

Reactivity and Chemical Transformations

Studies on the reactivity of similar spirocyclic compounds with zinc and aromatic aldehydes demonstrate the versatility of these structures in synthesizing novel compounds. The reaction of methyl 1-(2-bromoisobutyryl)cyclopentanecarboxylate with zinc and aromatic aldehydes affords derivatives of 8-aryl-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-diones, showcasing the utility of these compounds in creating diverse molecular architectures for various applications, from pharmaceuticals to materials science (Kirillov, Shchepin, & Vakhrin, 2004).

Enhanced Reactivity in Organic Synthesis

The enhanced reactivity of spirocyclic anhydrides in the Castagnoli-Cushman reaction with imines, as evidenced by their broad substrate scope, underscores the potential of these compounds in facilitating diverse chemical transformations. This reactivity is crucial for synthesizing a wide range of biologically active molecules, indicating the significance of such compounds in developing new drugs and chemicals (Rashevskii et al., 2020).

properties

IUPAC Name

8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-16(2)13(11-5-7-12(18)8-6-11)21-15(20)17(14(16)19)9-3-4-10-17/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJFZPIIZHHYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 2
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8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 3
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8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 4
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8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 5
8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 6
8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione

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